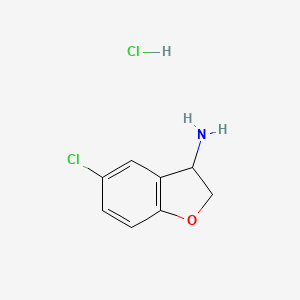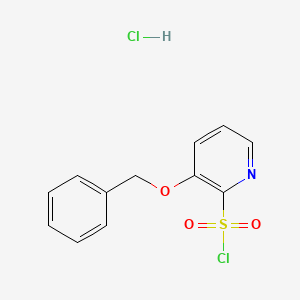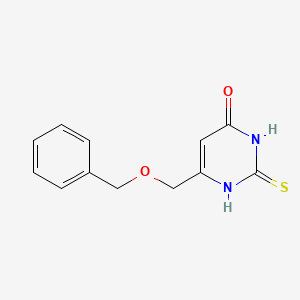
3-(Methoxymethyl)-3-methylazetidine hydrochloride
Overview
Description
3-(Methoxymethyl)-3-methylazetidine hydrochloride, also known as MMMAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MMMAH is a heterocyclic organic compound that belongs to the class of azetidines. It is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Synthesis of Isoxazole-Thiazole Derivatives
3-(Methoxymethyl)-3-methylazetidine hydrochloride: is utilized in the synthesis of isoxazole-thiazole derivatives . These derivatives are of interest due to their potential as GABA receptor inverse agonists , which are compounds that bind to GABA receptors and decrease their activity. This application is particularly relevant in the development of treatments for cognitive disorders, where modulation of GABA receptor activity can be beneficial.
Treatment of Cognitive Disorders
The compound’s role as a GABA receptor inverse agonist also extends to its use in the treatment of various cognitive disorders . By affecting neurotransmitter regulation in the brain, it may help in managing conditions such as Alzheimer’s disease, schizophrenia, and other neurodegenerative diseases where GABAergic systems are implicated.
Indole Derivative Synthesis
In the field of heterocyclic chemistry, 3-(Methoxymethyl)-3-methylazetidine hydrochloride can be a precursor in the synthesis of indole derivatives . Indoles are significant in medicinal chemistry due to their presence in natural products and drugs, and they play a crucial role in cell biology. They exhibit a range of biological activities and are used in the treatment of cancer, microbial infections, and various disorders.
Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
The compound has potential applications in the synthesis of azo dye derivatives that incorporate heterocyclic scaffolds . These derivatives have shown promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus , comparable to that of ampicillin, suggesting a role in the development of new antibacterial agents.
properties
IUPAC Name |
3-(methoxymethyl)-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-7-4-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMXOGIDPCDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-3-methylazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)


![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)


![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)

